molecular formula C8H7BrN2S B13647045 5-Bromo-2-methylbenzo[d]thiazol-6-amine

5-Bromo-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B13647045
M. Wt: 243.13 g/mol
InChI Key: AFOWYVXLIMBDPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylbenzo[d]thiazol-6-amine typically involves the bromination of 2-methylbenzo[d]thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-methylbenzo[d]thiazol-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylbenzo[d]thiazol-6-amine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H7BrN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3

InChI Key

AFOWYVXLIMBDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)Br)N

Origin of Product

United States

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